molecular formula C8H9NO2S B1169329 barium(2+);4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate CAS No. 121029-08-1

barium(2+);4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate

Cat. No.: B1169329
CAS No.: 121029-08-1
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Description

barium(2+);4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of barium(2+);4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate typically involves the diazotization of 2-hydroxy-1-naphthalenylamine followed by coupling with 1-naphthalenesulfonic acid. The reaction is carried out under acidic conditions to ensure the formation of the azo bond. The resulting product is then treated with barium chloride to form the barium salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized to ensure high yield and purity of the final product. The use of continuous reactors and automated control systems helps in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

barium(2+);4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group leads to the formation of corresponding amines.

    Substitution: The sulfonic acid group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

    Substitution: Nucleophiles like hydroxide ions and amines are commonly used.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

barium(2+);4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate has several scientific research applications:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in staining techniques for microscopic analysis.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of dyes and pigments for textiles and plastics.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved include:

    Binding to proteins: The compound can bind to proteins and alter their function.

    Interference with cellular processes: It can interfere with cellular processes such as enzyme activity and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenesulfonic acid, 1-((4-hydroxy-1-naphthalenyl)azo)-, barium salt (2:1)
  • 1-Naphthalenesulfonic acid, 2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-, barium salt (1:1)

Uniqueness

barium(2+);4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate is unique due to its specific structural configuration which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where precise chemical behavior is required.

Properties

CAS No.

121029-08-1

Molecular Formula

C8H9NO2S

Molecular Weight

0

Synonyms

1-Naphthalenesulfonic acid, 4-[(2-hydroxy-1-naphthalenyl)azo]-, barium salt (2:1)

Origin of Product

United States

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